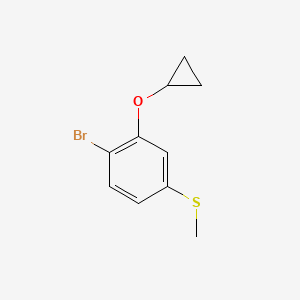![molecular formula C13H17NO5S B13968203 3-(1-Methylethyl)-5-[[(phenylsulfonyl)oxy]methyl]-2-oxazolidinone CAS No. 1182705-22-1](/img/structure/B13968203.png)
3-(1-Methylethyl)-5-[[(phenylsulfonyl)oxy]methyl]-2-oxazolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Isopropyl-2-oxooxazolidin-5-yl)methyl benzenesulfonate is a chemical compound with a complex structure that includes an oxazolidinone ring and a benzenesulfonate group
Preparation Methods
The synthesis of (3-Isopropyl-2-oxooxazolidin-5-yl)methyl benzenesulfonate typically involves the reaction of an oxazolidinone derivative with benzenesulfonyl chloride. The reaction is carried out under basic conditions, often using a base such as triethylamine to facilitate the formation of the sulfonate ester. The reaction conditions must be carefully controlled to ensure high yield and purity of the product .
Chemical Reactions Analysis
(3-Isopropyl-2-oxooxazolidin-5-yl)methyl benzenesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The benzenesulfonate group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The oxazolidinone ring can be oxidized or reduced, leading to different derivatives with potential biological activity.
Scientific Research Applications
This compound has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting bacterial infections and inflammatory diseases.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties, such as enhanced stability or reactivity.
Biological Studies: Researchers use this compound to study enzyme interactions and metabolic pathways, providing insights into its potential therapeutic uses.
Mechanism of Action
The mechanism of action of (3-Isopropyl-2-oxooxazolidin-5-yl)methyl benzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazolidinone ring is known to inhibit bacterial protein synthesis by binding to the bacterial ribosome, making it a valuable scaffold for developing new antibiotics .
Comparison with Similar Compounds
Similar compounds include other oxazolidinone derivatives and benzenesulfonate esters. Compared to these compounds, (3-Isopropyl-2-oxooxazolidin-5-yl)methyl benzenesulfonate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Other similar compounds include:
Linezolid: An oxazolidinone antibiotic used to treat bacterial infections.
Tedizolid: Another oxazolidinone antibiotic with a similar mechanism of action but different pharmacokinetic properties.
Properties
CAS No. |
1182705-22-1 |
|---|---|
Molecular Formula |
C13H17NO5S |
Molecular Weight |
299.34 g/mol |
IUPAC Name |
(2-oxo-3-propan-2-yl-1,3-oxazolidin-5-yl)methyl benzenesulfonate |
InChI |
InChI=1S/C13H17NO5S/c1-10(2)14-8-11(19-13(14)15)9-18-20(16,17)12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3 |
InChI Key |
JBNJFGXFRBWXRV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CC(OC1=O)COS(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{2-[(Propan-2-yl)oxy]phenyl}-1H-pyrrole-3-carbonitrile](/img/structure/B13968125.png)
![7-(Chloromethyl)-2-methyl-2-azaspiro[4.4]nonane](/img/structure/B13968129.png)
![3-(1H-benzo[d]imidazol-1-yl)propane-1,2-diol](/img/structure/B13968130.png)
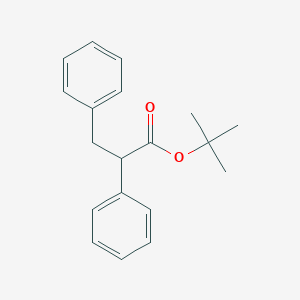

![2-(2-(Hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)acetic acid](/img/structure/B13968162.png)
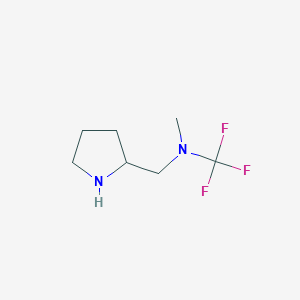


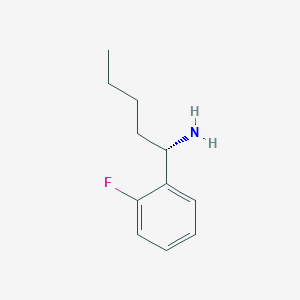
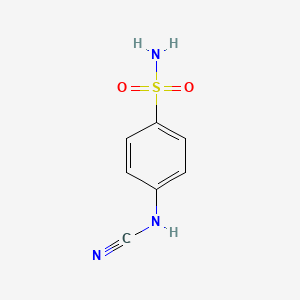
![2-Ethyl-1,3-dimethyltricyclo[3.3.1.1~3,7~]decan-2-ol](/img/structure/B13968204.png)
